
1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropylmethyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a cyclopropylmethylamine and glyoxal, the imidazole ring can be formed through a condensation reaction followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield esters, while reduction could produce alcohols or aldehydes.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The cyclopropylmethyl group adds steric bulk, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the fifth position.
1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid: Carboxylic acid group at the second position.
1-(Cyclopropylmethyl)-1H-imidazole-4-carboxamide: Amide derivative of the original compound.
Uniqueness: 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The cyclopropylmethyl group provides a distinct steric and electronic environment, making it a valuable scaffold in drug design and material science.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDVBMYXJMTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208889 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-57-4 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


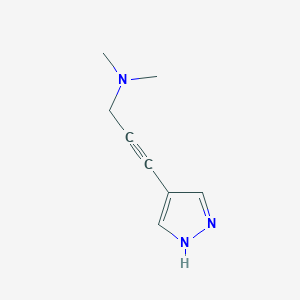
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)

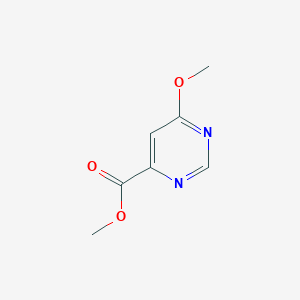
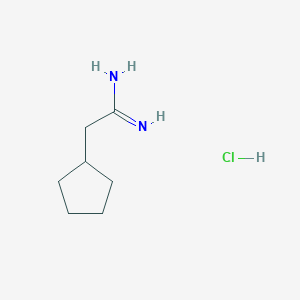
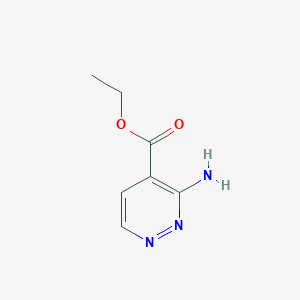
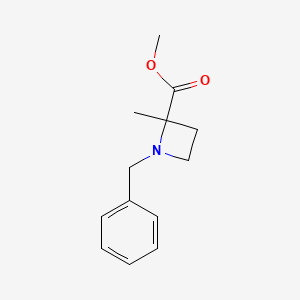
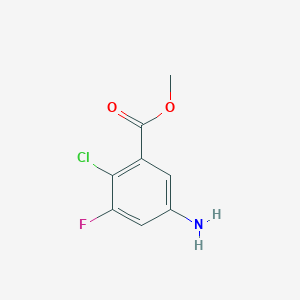
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)

